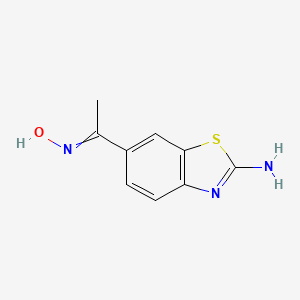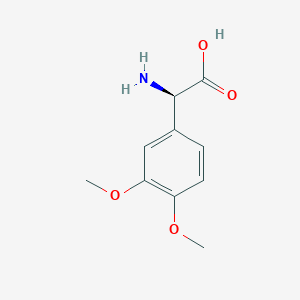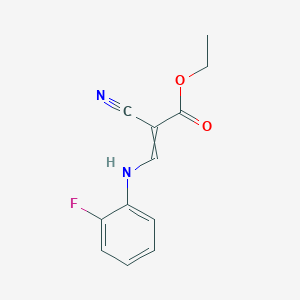
(Z)-1-(3-nitrophenyl)ethanone O-methyl oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy[1-(3-nitrophenyl)ethylidene]amine, also known by its IUPAC name (1E)-1-(3-nitrophenyl)ethanone O-methyloxime, is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and an ethylideneamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxy[1-(3-nitrophenyl)ethylidene]amine can be synthesized through the reaction of (3-nitrophenyl)ethanone with methoxyamine under specific conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods
Industrial production of methoxy[1-(3-nitrophenyl)ethylidene]amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methoxy[1-(3-nitrophenyl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methoxy[1-(3-nitrophenyl)ethylidene]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methoxy[1-(3-nitrophenyl)ethylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1-(4-nitrophenyl)ethanone O-methyloxime
- (1E)-1-(2-nitrophenyl)ethanone O-methyloxime
- (1E)-1-(3-nitrophenyl)ethanone O-ethyloxime
Uniqueness
Methoxy[1-(3-nitrophenyl)ethylidene]amine is unique due to its specific structural features, such as the position of the nitro group and the presence of the methoxy group.
Propiedades
IUPAC Name |
N-methoxy-1-(3-nitrophenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-14-2)8-4-3-5-9(6-8)11(12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRLGFLWILFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)

![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)




![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)
